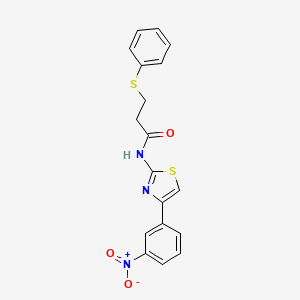

N-(4-(3-nitrophenyl)thiazol-2-yl)-3-(phenylthio)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-(3-nitrophenyl)thiazol-2-yl)-3-(phenylthio)propanamide, also known as Nitro-TTP, is a synthetic compound that has been widely used in scientific research. It is a thiazole-based compound that has shown promising results in various studies related to biochemistry and pharmacology.

Aplicaciones Científicas De Investigación

Matrix Metalloproteinases Inhibition

Compounds structurally related to N-(4-(3-nitrophenyl)thiazol-2-yl)-3-(phenylthio)propanamide, specifically those incorporating both benzisothiazole and 4-thiazolidinone frameworks, have been synthesized and evaluated for their potential to inhibit matrix metalloproteinases (MMPs). These compounds are involved in the inflammatory/oxidative process where radicals, nuclear factor κB (NF-κB), and MMPs play critical roles. The derivative with a 4-carboxyphenyl substituent at the C2 position of the 4-thiazolidinone ring was particularly noted for its high activity, capable of inhibiting MMP-9 at the nanomolar level, suggesting potential applications in treating tissue damage and inflammatory conditions (Incerti et al., 2018).

Kynurenine 3-Hydroxylase Inhibition

N-(4-phenylthiazol-2-yl)benzenesulfonamides, closely related to the compound , have been synthesized and shown to be high-affinity inhibitors of kynurenine 3-hydroxylase in vitro. These compounds demonstrated significant potential to block rat and gerbil kynurenine 3-hydroxylase after oral administration, indicating possible therapeutic applications in exploring the pathophysiological role of the kynurenine pathway following neuronal injury (Röver et al., 1997).

Anticancer Properties

Two new compounds structurally related to N-(4-(3-nitrophenyl)thiazol-2-yl)-3-(phenylthio)propanamide have been synthesized and their molecular structures were confirmed through various spectroscopic methods. These compounds exhibited in vitro cytotoxicity against several human cancer cell lines, particularly showing significant activity against all tested lines for one derivative and appreciable activity against ovarian carcinoma cell lines for the other. This suggests potential applications in anticancer therapies (Pandey et al., 2019).

Tumor Hypoxia Markers

Nitroimidazole-based thioflavin-T derivatives related to N-(4-(3-nitrophenyl)thiazol-2-yl)-3-(phenylthio)propanamide have been synthesized, radiolabeled, and evaluated as tumor hypoxia markers. These compounds accumulated in hypoxic cells but not in aerobic cells, and their biodistribution in mice bearing tumors showed potential for localization in tumor tissues with slow elimination, highlighting their utility in identifying hypoxic tumor regions (Li et al., 2005).

Propiedades

IUPAC Name |

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-phenylsulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3S2/c22-17(9-10-25-15-7-2-1-3-8-15)20-18-19-16(12-26-18)13-5-4-6-14(11-13)21(23)24/h1-8,11-12H,9-10H2,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOWOLNWVSIRWSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(3-nitrophenyl)thiazol-2-yl)-3-(phenylthio)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-8-(pyridin-3-ylmethyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2959864.png)

![N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-(3-methoxybenzyl)amine](/img/structure/B2959865.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-trifluoromethanesulfonylpiperazine-1-carboxamide](/img/structure/B2959866.png)

![3-Chloro-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2959867.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzamide](/img/structure/B2959870.png)

![1-methyl-3-(2-methylallyl)-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2959877.png)

![5-Fluoro-2-[1-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2959878.png)

![2,5-Dimethyl-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]furan-3-carboxamide](/img/structure/B2959880.png)

![N-[2-(2-Methylphenoxy)propyl]prop-2-enamide](/img/structure/B2959884.png)